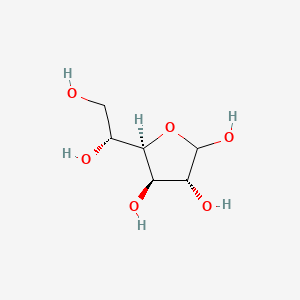
D-Glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucofuranose is a five-membered ring form of glucose, a simple sugar that plays a crucial role in the metabolism of living organisms. It is one of the several structural forms of glucose, existing in equilibrium with other forms such as the six-membered ring (pyranose) and the open-chain form. The furanose form is less common but is significant in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucofuranose can be synthesized through the isomerization of D-glucose. One common method involves the use of acid catalysts to promote the formation of the furanose ring from the open-chain form of glucose. The reaction typically occurs under mild conditions, with the use of aqueous solutions and controlled temperatures to favor the formation of the furanose form.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of starches into glucose, followed by the isomerization process. Enzymes such as glucose isomerase are used to catalyze the conversion of glucose into its furanose form. This method is preferred due to its efficiency and the ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound typically yields sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers depending on the substituents used
Scientific Research Applications
D-Glucofuranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Glucofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in the case of its use as an enzyme inhibitor, this compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific application and the derivative of this compound used .
Comparison with Similar Compounds
D-Glucofuranose is unique compared to other similar compounds due to its five-membered ring structure. Similar compounds include:
D-Glucopyranose: The six-membered ring form of glucose, which is more common in nature.
D-Mannofuranose: Another five-membered ring sugar, differing in the orientation of the hydroxyl groups.
D-Fructofuranose: A five-membered ring form of fructose, another common sugar.
The uniqueness of this compound lies in its specific structural configuration, which imparts different chemical and biological properties compared to its counterparts .
Properties
CAS No. |
610-85-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





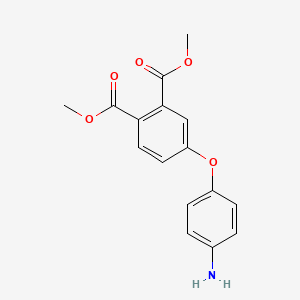
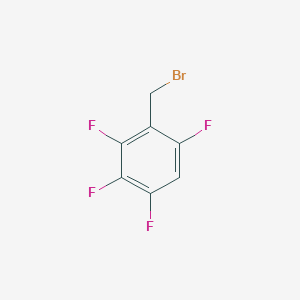
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)

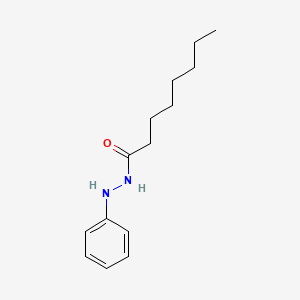
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
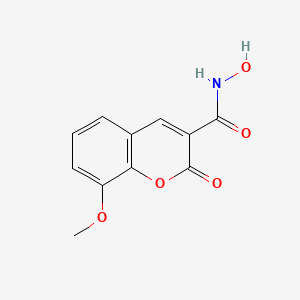
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
